2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester
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Overview
Description
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methyl ester functional group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities .
Mode of Action
The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Boronic acids and their esters, which may be structurally similar, are known to be involved in various biochemical processes, including drug delivery and neutron capture therapy .
Pharmacokinetics
It’s important to note that the stability of similar compounds, such as boronic acids and their esters, can be influenced by factors like ph, which can accelerate the rate of reaction at physiological ph .
Action Environment
The action of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester can be influenced by environmental factors. For instance, the hydrolysis of similar compounds, such as boronic acids and their esters, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester typically involves the esterification of 2-Methyl-2-pyrrolidin-2-yl-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-Methyl-2-pyrrolidin-2-yl-propionic acid+MethanolH2SO42-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-Methyl-2-pyrrolidin-2-yl-propionic acid and methanol.
Reduction: 2-Methyl-2-pyrrolidin-2-yl-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pyrrolidin-2-yl-propionic acid: The parent acid form of the ester.
2-Methyl-2-pyrrolidin-2-yl-propanol: The reduced alcohol form of the ester.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring with various substituents.
Uniqueness
2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester is unique due to its combination of a pyrrolidine ring and a methyl ester group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-methyl-2-pyrrolidin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12-3)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRCSFBRIBGWOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86000-16-0 |
Source
|
Record name | methyl 2-methyl-2-(pyrrolidin-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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